molecular formula C13H11FO B6370030 2-(3-Fluoro-2-methylphenyl)phenol CAS No. 1261999-92-1

2-(3-Fluoro-2-methylphenyl)phenol

Cat. No.: B6370030
CAS No.: 1261999-92-1
M. Wt: 202.22 g/mol
InChI Key: UPBAOJYYXJUJKG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 3-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 3-fluoro-2-methylphenol with a suitable phenol derivative under basic conditions can yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluoro and methyl substituents can affect the compound’s lipophilicity and electronic properties, modulating its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenol
  • 2-Fluoro-3-methylphenol
  • 2-(3-Chloro-2-methylphenyl)phenol

Comparison

2-(3-Fluoro-2-methylphenyl)phenol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-10(6-4-7-12(9)14)11-5-2-3-8-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBAOJYYXJUJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683444
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-92-1
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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